molecular formula C25H18ClF3N2O4S B2809082 methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 422273-71-0

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2809082
CAS No.: 422273-71-0
M. Wt: 534.93
InChI Key: BUJPUIMCCQARLH-UHFFFAOYSA-N
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Description

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound with a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Trifluoromethoxyphenyl Groups: These groups are usually introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazoline core or the substituent groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various new substituents.

Scientific Research Applications

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is of interest for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

    Material Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: Researchers may use this compound to study its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: The compound could be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(p-chlorophenyl)-β-alaninate HCl: This compound shares a similar chlorophenyl group but differs in its overall structure and functional groups.

    Benzenepropanoic acid, α,4-dichloro-, methyl ester: Another compound with a chlorophenyl group, but with a different core structure.

Uniqueness

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of a quinazoline core with both chlorophenyl and trifluoromethoxyphenyl substituents. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Biological Activity

Methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-({[4-(trifluoromethoxy)phenyl]methyl}sulfanyl)-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

The compound features several notable structural elements:

  • A quinazoline core , which is known for various pharmacological activities.
  • A trifluoromethoxy group, which enhances lipophilicity and may influence biological interactions.
  • A chlorophenyl moiety that can contribute to the compound's reactivity and binding affinity.

Antimicrobial Properties

Research has indicated that quinazoline derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds similar to this compound showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For example:

  • Case Study : In vitro studies on human cancer cell lines (e.g., breast cancer and prostate cancer) revealed that this compound induced apoptosis and inhibited cell proliferation significantly. The compound was found to downregulate key survival pathways such as PI3K/Akt and MAPK, leading to increased apoptosis rates.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.2Apoptosis induction via caspase activation
PC3 (Prostate)3.8Inhibition of PI3K/Akt pathway

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research indicates that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific kinases involved in cell signaling pathways.
  • Receptor Modulation : It may bind to receptors influencing cellular responses related to growth and inflammation.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)methyl]-4-oxo-2-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF3N2O4S/c1-34-23(33)17-6-11-20-21(12-17)30-24(31(22(20)32)13-15-2-7-18(26)8-3-15)36-14-16-4-9-19(10-5-16)35-25(27,28)29/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJPUIMCCQARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)OC(F)(F)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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